2-(Cyanomethyl)benzyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

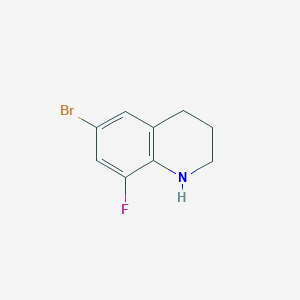

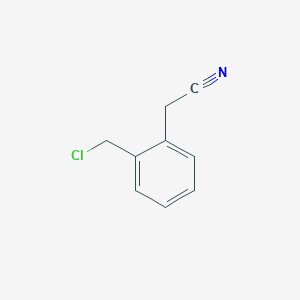

2-(Cyanomethyl)benzyl chloride, also known as α-chloro-α’-cyano-o-xylene, 2-Chloromethylbenzyl cyanide, Benzeneacetonitrile, 2-(chloromethyl)-, and 2-(2-(chloromethyl)phenyl)acetonitrile . It is used for R&D purposes and not recommended for medicinal, household or other uses .

Molecular Structure Analysis

The molecular formula of this compound is C9H8ClN . The InChI code is 1S/C9H8ClN/c10-7-9-4-2-1-3-8 (9)5-6-11/h1-4H,5,7H2 .Physical And Chemical Properties Analysis

This compound is a colorless to yellow solid . It has a molecular weight of 165.62 . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Polymerization Processes

One study explored the atom transfer radical polymerization (ATRP) of styrene initiated by triphenylmethyl chloride, with benzyl chloride used for comparison, highlighting the role of chlorinated initiators in polymer synthesis. The research demonstrated a linear increase in molecular weight with monomer conversion, indicating the effectiveness of these initiators in controlling polymer structure (Xu, Jian‐mei Lu, Qing-feng Xu, & Li-hua Wang, 2005).

Catalytic Applications in Organic Synthesis

In the realm of organometallic chemistry, a study on the synthesis of C-2 cyclopalladated derivatives of 1,3-bis(2-pyridyl)benzene showcased the utility of chlorinated intermediates in creating complex palladium-based catalysts. These catalysts exhibited significant activity in the Heck reaction, a pivotal method for forming carbon-carbon bonds in organic synthesis (Soro, Stoccoro, Minghetti, Zucca, Cinellu, Gladiali, Manassero, & Sansoni, 2005).

Green Chemistry and Solvent Systems

Research into green and moisture-stable Lewis acidic ionic liquids for catalysis introduced choline chloride·xZnCl2 as a catalyst for carbonyl protection under solvent-free conditions. This study highlights the importance of chlorinated compounds in developing environmentally benign chemical processes (Duan, Gu, & Deng, 2006).

Cross-Coupling Reactions

An innovative approach to C(sp3)-H cross-coupling was developed through the catalytic generation of chlorine radicals, utilizing aryl chlorides. This method underscores the versatility of chlorinated compounds in facilitating mild conditions for functionalizing C(sp3)-H bonds, expanding the toolbox for organic synthesis (Shields & Doyle, 2016).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-(Cyanomethyl)benzyl chloride is the benzylic position . The benzylic position refers to the carbon atom adjacent to the aromatic ring, which in this case is a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

This compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a species rich in electron density) attacks the electrophilic carbon at the benzylic position, leading to the substitution of the chloride group . The exact mechanism (SN1 or SN2) depends on the specific conditions and the nature of the nucleophile .

Biochemical Pathways

One of the key biochemical pathways involving this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, widely used in organic chemistry . The this compound can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The choice of solvent can also significantly affect the reaction . Furthermore, the reaction is typically performed under mild conditions, which makes it tolerant to a wide range of functional groups .

特性

IUPAC Name |

2-[2-(chloromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOYHVLCLXDODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4,5-Tris(acetyloxy)-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2818424.png)

![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)

methanone](/img/structure/B2818438.png)

![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)